Human vs. Yeast FPTase Inhibition: Chaetomellic Acid A's 4091-Fold Species Selectivity Contrasts Sharply with Chaetomellic Acid C
Chaetomellic acid A exhibits a profound, quantifiable difference in its inhibition of human and yeast FPTase, a characteristic that is not shared by other chaetomellic acids. Against human FPTase, CAA displays an IC50 of 55 nM. However, its potency against the yeast enzyme is dramatically reduced to an IC50 of 225 µM, representing a 4091-fold loss of activity [1]. This is in stark contrast to chaetomellic acid C, which shows only a 10-fold differential in inhibitory activity between the human and yeast enzymes [1]. This extreme species selectivity is a defining feature of CAA that dictates its utility in cross-species or model organism studies.
| Evidence Dimension | IC50 for Human FPTase and Yeast FPTase |
|---|---|
| Target Compound Data | Human FPTase: 55 nM; Yeast FPTase: 225,000 nM (225 µM) |
| Comparator Or Baseline | Chaetomellic acid C (exact IC50 values not provided, but fold-differential reported) |
| Quantified Difference | CAA human/yeast fold-difference = 4091; Chaetomellic acid C human/yeast fold-difference = 10 |
| Conditions | In vitro enzyme inhibition assay with recombinant human and yeast farnesyl-protein transferase [1]. |
Why This Matters
Procurement decisions for studies involving yeast models (e.g., S. cerevisiae) as a proxy for human FPTase biology must account for this extreme species difference; using chaetomellic acid A in yeast assays would require micromolar, not nanomolar, concentrations, whereas chaetomellic acid C would not.
- [1] Singh, S. B., Jayasuriya, H., Silverman, K. C., Bonfiglio, C. A., Williamson, J. M., & Lingham, R. B. (2000). Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues. Bioorganic & Medicinal Chemistry, 8(3), 571-580. View Source
